Methyl p-methoxyhydrocinnamate

Beschreibung

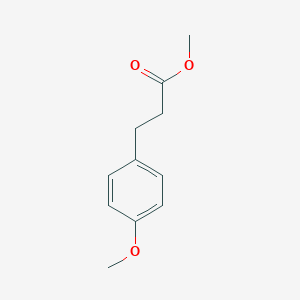

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLYAFBUYHFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306095 | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15823-04-8 | |

| Record name | 15823-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl p-methoxyhydrocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate. This document details two primary synthetic routes, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using various spectroscopic techniques.

Synthesis of this compound

This compound can be synthesized through two principal methods: the Fischer esterification of p-methoxyhydrocinnamic acid and the catalytic hydrogenation of methyl p-methoxycinnamate.

Fischer Esterification of p-Methoxyhydrocinnamic Acid

This method involves the acid-catalyzed esterification of p-methoxyhydrocinnamic acid with methanol (B129727).

Caption: Fischer Esterification Workflow.

Catalytic Hydrogenation of Methyl p-methoxycinnamate

This approach involves the reduction of the carbon-carbon double bond in methyl p-methoxycinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocols

Protocol 1: Fischer Esterification of p-Methoxyhydrocinnamic Acid

Materials:

-

p-Methoxyhydrocinnamic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add p-methoxyhydrocinnamic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation of Methyl p-methoxycinnamate

Materials:

-

Methyl p-methoxycinnamate

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (B145695) or ethyl acetate (anhydrous)

-

Hydrogen gas (H₂) supply (balloon or cylinder)

-

Reaction flask (e.g., a thick-walled flask or a Parr shaker bottle)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

Procedure:

-

In a suitable reaction flask, dissolve methyl p-methoxycinnamate in anhydrous ethanol or ethyl acetate.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound. Further purification is typically not necessary if the starting material was pure.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Off-white to white solid | [2][3] |

| Melting Point | 37-41 °C | [3][4] |

| Boiling Point | 120 °C | [3][4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.11 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOCH₃) |

| 6.83 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 3.79 (s) | Singlet | 3H | -OCH₃ |

| 3.66 (s) | Singlet | 3H | -COOCH₃ |

| 2.89 (t, J=7.6 Hz) | Triplet | 2H | -CH₂-Ar |

| 2.60 (t, J=7.6 Hz) | Triplet | 2H | -CH₂-COO- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| 173.8 | C=O (ester) |

| 158.1 | Ar-C (para to -CH₂CH₂COOCH₃) |

| 132.8 | Ar-C (ipso to -CH₂CH₂COOCH₃) |

| 129.8 | Ar-CH (ortho to -CH₂CH₂COOCH₃) |

| 113.9 | Ar-CH (ortho to -OCH₃) |

| 55.2 | -OCH₃ |

| 51.5 | -COOCH₃ |

| 36.1 | -CH₂-COO- |

| 29.9 | -CH₂-Ar |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1610, ~1510 | C=C stretch (aromatic) |

| ~1245 | C-O stretch (aryl ether) |

| ~1175 | C-O stretch (ester) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 135 | [M - COOCH₃]⁺ |

| 121 | [M - CH₂COOCH₃]⁺ (McLafferty rearrangement) |

Conclusion

This guide has outlined two effective methods for the synthesis of this compound and provided a comprehensive summary of its characteristic data. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this compound.

References

Methyl p-Methoxyhydrocinnamate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring phenylpropanoid derivative. This compound has garnered interest within the scientific community due to its presence in various traditional medicinal plants and its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and characterization, with a focus on providing actionable protocols for research and development.

Natural Sources

This compound has been identified in a limited number of natural sources, primarily within the plant kingdom and in one fungal species. The documented occurrences are summarized in the table below.

| Natural Source | Plant/Fungus Part | Reference |

| Piper sarmentosum Roxb. | Leaves | [1] |

| Piper lolot | Not specified | [2] |

| Ophiostoma crassivaginata | Liquid Culture |

Table 1: Natural Sources of this compound

Isolation Methodology: A Case Study from Piper sarmentosum

The following experimental protocol is based on the successful isolation of this compound from the leaves of Piper sarmentosum.[1] This procedure provides a robust framework for researchers seeking to isolate this compound from plant materials.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Fresh leaves of Piper sarmentosum are collected and thoroughly washed with water to remove any surface contaminants.

-

The cleaned leaves are air-dried at room temperature in a well-ventilated area until they are brittle.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

2. Extraction:

-

The powdered leaf material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation, or by using a Soxhlet apparatus for continuous extraction.

-

The methanolic extract is then filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3. Fractionation:

-

The crude methanol extract is resuspended in a mixture of methanol and water (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity.

-

A typical partitioning scheme would involve sequential extraction with n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH).

-

The resulting fractions (n-hexane, EtOAc, n-BuOH, and the remaining aqueous fraction) are concentrated under reduced pressure. This compound is typically found in the less polar fractions, such as the ethyl acetate fraction.

4. Chromatographic Purification:

-

The ethyl acetate fraction, which is enriched with the target compound, is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Fractions showing a promising profile are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization

The identity and purity of the isolated this compound can be confirmed using spectroscopic methods.

| Spectroscopic Data | Observed Values for Methyl 3-(4-methoxyphenyl)propionate[1] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 6.95 (2H, d, J = 8.5 Hz, H-2', H-6'), 6.69 (2H, d, J = 8.5 Hz, H-3', H-5'), 3.65 (3H, s, OMe-4'), 3.53 (3H, s, OMe-1), 2.78 (2H, t, J = 7.5 Hz, H-3), 2.48 (2H, t, J = 7.5 Hz, H-2) |

Table 2: ¹H NMR Spectroscopic Data for this compound

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the isolation and purification process.

Caption: General workflow for the isolation of this compound.

Caption: Logical steps in the natural product isolation process.

Conclusion

This guide outlines the current knowledge on the natural sources of this compound and provides a detailed, adaptable protocol for its isolation from Piper sarmentosum. The provided workflows and characterization data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound. While quantitative yield data remains to be extensively documented, the described methodologies offer a clear path to obtaining pure this compound for scientific inquiry.

References

"physical and chemical properties of Methyl 3-(4-methoxyphenyl)propionate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-methoxyphenyl)propionate, also known as Methyl p-methoxyhydrocinnamate, is an organic compound with applications as a pharmaceutical intermediate.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols.

Chemical Identity and Structure

This compound is a methyl ester derivative of 3-(4-methoxyphenyl)propanoic acid.

-

IUPAC Name: methyl 3-(4-methoxyphenyl)propanoate[2]

-

Synonyms: this compound, Methyl 3-(p-methoxyphenyl)-propionate, Benzenepropanoic acid, 4-methoxy-, methyl ester[2]

-

CAS Number: 15823-04-8

-

Molecular Formula: C₁₁H₁₄O₃[2]

-

InChI Key: AKQLYAFBUYHFCK-UHFFFAOYSA-N[2]

-

Canonical SMILES: COC1=CC=C(C=C1)CCC(=O)OC[2]

Physical Properties

The physical state of this compound can be either a solid or a liquid, depending on the ambient temperature, as its melting point is near room temperature. It is described as off-white to white crystals or a colorless to light yellow liquid.[1]

Table 1: Physical Property Data

| Property | Value | Source(s) |

| Molecular Weight | 194.23 g/mol | [2] |

| Melting Point | 37-41 °C | |

| Boiling Point | 120 °C | |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | [1] |

| Flash Point | > 110 °C (> 230 °F) (closed cup) | |

| Appearance | Solid; Off-white to white crystals | [1] |

| LogP (estimated) | 2.170 |

Chemical and Safety Properties

Table 2: Chemical and Safety Data

| Property | Value | Source(s) |

| Form | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Assay Purity | 97% | |

| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) dust mask |

Experimental Protocols

Synthesis via Fischer Esterification

Methyl 3-(4-methoxyphenyl)propionate can be synthesized via the Fischer esterification of its parent carboxylic acid, 3-(4-methoxyphenyl)propionic acid, with methanol, using a strong acid catalyst.[3][4]

Objective: To synthesize Methyl 3-(4-methoxyphenyl)propionate.

Materials:

-

3-(4-methoxyphenyl)propionic acid

-

Methanol (anhydrous), excess to act as solvent and reactant

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[4]

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propionic acid and an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount (e.g., 0.5 mL for a 15 mL reaction) of concentrated sulfuric acid to the flask while stirring.[5]

-

Reflux: Heat the reaction mixture to a gentle reflux. The temperature should be maintained at the boiling point of methanol. Allow the reaction to proceed for several hours (e.g., 2-4 hours) to reach equilibrium.[6]

-

Work-up: Cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with diethyl ether (e.g., 3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[3] Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight.[8]

-

Gas Chromatography (GC): To determine the purity of the final product.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Caption: General workflow for the synthesis and purification of the target compound.

Caption: Logical flow for the analytical characterization of the final product.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. METHYL 3-(4-METHOXYPHENYL)PROPIONATE(15823-04-8) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of Methyl p-methoxyhydrocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, quality control, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: Methyl 3-(4-methoxyphenyl)propanoate

-

Synonyms: this compound, Methyl 4-methoxybenzenepropanoate

-

CAS Number: 15823-04-8[1]

-

Molecular Formula: C₁₁H₁₄O₃[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The data, typically recorded in deuterated chloroform (B151607) (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.12 | d | 2H | 8.6 | Ar-H (ortho to OCH₃) |

| 6.83 | d | 2H | 8.6 | Ar-H (meta to OCH₃) |

| 3.78 | s | 3H | - | Ar-OCH₃ |

| 3.66 | s | 3H | - | COOCH₃ |

| 2.89 | t | 2H | 7.8 | -CH₂-Ar |

| 2.60 | t | 2H | 7.8 | -CH₂-COO- |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O (Ester) |

| 158.1 | Ar-C (para to CH₂CH₂COOCH₃) |

| 132.8 | Ar-C (ipso to CH₂CH₂COOCH₃) |

| 129.8 | Ar-C (ortho to OCH₃) |

| 113.9 | Ar-C (meta to OCH₃) |

| 55.2 | Ar-OCH₃ |

| 51.6 | COOCH₃ |

| 35.5 | -CH₂-Ar |

| 29.8 | -CH₂-COO- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1245 | Strong | C-O stretch (ester, aryl ether) |

| ~1175 | Strong | C-O stretch (ester) |

| ~830 | Strong | p-disubstituted benzene (B151609) bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M - OCH₃]⁺ |

| 134 | Strong | [M - COOCH₃ - H]⁺ |

| 121 | High | [H₃CO-C₆H₄-CH₂]⁺ (Tropylium ion) |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

Data Acquisition: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume (typically 1 µL) of the sample solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Spectroscopic Workflow

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: Methyl 3-(4-methoxyphenyl)propionate (CAS 15823-04-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 15823-04-8, which is Methyl 3-(4-methoxyphenyl)propionate . This document will detail its chemical structure, physicochemical properties, and available experimental data. It is important to note that while the CAS number 15823-04-8 correctly identifies Methyl 3-(4-methoxyphenyl)propionate, the initial topic query also included "1-(2-fluorophenyl)-4-(4-hydroxyphenyl)piperazine," a distinct chemical entity with a different structure and biological activity profile. This guide will focus exclusively on the compound associated with the provided CAS number.

Methyl 3-(4-methoxyphenyl)propionate, also known as Methyl p-methoxyhydrocinnamate, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical entities.[1][2] Its structure consists of a methoxy-substituted benzene (B151609) ring attached to a propionate (B1217596) methyl ester chain.

Chemical Structure and Identification

The fundamental structure of Methyl 3-(4-methoxyphenyl)propionate is characterized by a para-substituted aromatic ring.

Systematic Name: Methyl 3-(4-methoxyphenyl)propanoate Common Synonyms: this compound[3] Linear Formula: H₃COC₆H₄CH₂CH₂CO₂CH₃

Below is a 2D representation of the chemical structure:

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(4-methoxyphenyl)propionate is presented in the tables below. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3][4] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Form | Solid | |

| Appearance | Off-white to white crystals | [1] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 120 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| Vapor Pressure | 0.00553 mmHg at 25°C | [5] |

| Storage Condition | Sealed in dry, Room Temperature (10°C - 25°C) | [2][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 15823-04-8 | [1][2][3][5] |

| MDL Number | MFCD01923356 | [6] |

| PubChem Substance ID | 24884795 | |

| SMILES String | COC(=O)CCc1ccc(OC)cc1 | [2] |

| InChI | 1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | [5] |

| InChI Key | AKQLYAFBUYHFCK-UHFFFAOYSA-N |

Experimental Protocols

General Synthesis Workflow

The following diagram illustrates a logical workflow for a typical Fischer esterification synthesis of Methyl 3-(4-methoxyphenyl)propionate.

References

- 1. METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8 [chemicalbook.com]

- 2. Methyl 4-methoxyphenylpropionate | 15823-04-8 | FM33379 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 3-(4-methoxyphenyl)propanoate | TargetMol [targetmol.com]

- 5. 15823-04-8 [chembk.com]

- 6. matrixscientific.com [matrixscientific.com]

Methyl p-Methoxyhydrocinnamate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound with a history rooted in the exploration of microbial metabolites. While its synthesis can be achieved through straightforward chemical reactions, its documented discovery originates from its isolation from a fungal species. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, tailored for a scientific audience.

Discovery and Natural Occurrence

The first documented discovery of this compound as a natural product was reported in 1995 by William A. Ayer and his research group.[1] The compound was isolated from the liquid culture of the blue stain fungus Ophiostoma crassivaginata.[1] This discovery was part of a broader investigation into the phenolic and polyketide metabolites of this particular fungus. Beyond this fungal source, this compound has also been identified in plant species, including Piper lolot and Piper sarmentosum.[2]

Isolation from Ophiostoma crassivaginata

The isolation of this compound was a key finding in the characterization of the metabolome of O. crassivaginata. The experimental workflow for its isolation from the fungal culture is outlined below.

Caption: Experimental workflow for the isolation of this compound.

Chemical Synthesis: A Historical Perspective

Synthesis via Fischer Esterification and Hydrogenation

A common and historical approach to synthesizing saturated esters like this compound involves a two-step process:

-

Fischer Esterification: The precursor, p-methoxycinnamic acid, is reacted with methanol (B129727) in the presence of an acid catalyst (such as sulfuric acid) to form methyl p-methoxycinnamate.

-

Catalytic Hydrogenation: The resulting unsaturated ester is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and yield this compound.

Caption: Two-step synthesis of this compound.

Synthesis via Esterification of p-Methoxyhydrocinnamic Acid

A more direct, one-step synthesis involves the Fischer esterification of p-methoxyhydrocinnamic acid with methanol in the presence of an acid catalyst. The parent acid, p-methoxyhydrocinnamic acid, is mentioned in the context of early 20th-century organic synthesis literature, making this a highly probable early synthetic route.[3][4]

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on standard analytical techniques. Below is a summary of its key properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [2] |

| CAS Number | 15823-04-8[2] |

| Appearance | Not specified in early literature |

| Boiling Point | Not specified in early literature |

| Melting Point | Not specified in early literature |

Note: Detailed physical properties like boiling and melting points are not consistently reported in the initial discovery literature.

Experimental Protocols

General Protocol for Synthesis via Fischer Esterification of p-Methoxyhydrocinnamic Acid

This protocol is a generalized representation based on standard laboratory procedures for Fischer esterification.

-

Reaction Setup: To a round-bottom flask containing p-methoxyhydrocinnamic acid (1.0 eq.), add an excess of methanol (typically 10-20 eq.) to act as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography.

Conclusion

The history of this compound is marked by its formal discovery as a natural product from the fungus Ophiostoma crassivaginata in 1995. While its synthesis was achievable through well-established chemical reactions prior to this date, the 1995 study by Ayer et al. represents the first documented isolation and characterization of this compound from a biological source. This guide provides a foundational understanding of its discovery, plausible synthetic pathways, and key data for researchers in natural product chemistry and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3-(4-METHOXYPHENYL)PROPIONATE | 15823-04-8 [chemicalbook.com]

- 4. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

Potential Therapeutic Applications of Methyl p-Methoxyhydrocinnamate: A Technical Guide

Introduction

Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring compound found in various plants, including Piper lolot and Piper sarmentosum.[1] As a derivative of hydrocinnamic acid, it belongs to a class of phenolic compounds that have garnered significant interest for their potential pharmacological activities. While direct research on this compound is limited, extensive studies on structurally similar compounds, such as its hydroxylated and unsaturated analogs, provide a strong basis for exploring its therapeutic potential. This technical guide consolidates the available information on related compounds to infer the likely bioactivities of this compound and outlines potential avenues for future research and drug development. The primary areas of therapeutic interest include its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disorders, arthritis, and neurodegenerative diseases. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. Evidence from structurally related compounds suggests that this compound likely possesses anti-inflammatory properties.

Mechanistic Insights from Related Compounds

Studies on compounds such as methyl p-hydroxycinnamate and ethyl p-methoxycinnamate indicate that the anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, methyl p-hydroxycinnamate has been shown to suppress the lipopolysaccharide (LPS)-induced activation of p38 MAPK and NF-κB signaling in a mouse model of acute respiratory distress syndrome.[2] This inhibition leads to a reduction in the recruitment of inflammatory cells and the production of pro-inflammatory molecules like TNF-α, IL-6, and IL-1β.[2] Similarly, ethyl p-methoxycinnamate has demonstrated potent inhibitory activity against NF-κB in melanoma cells.

The proposed mechanism involves the modulation of upstream kinases that are responsible for the activation of these transcription factors. By inhibiting these pathways, this compound could potentially reduce the expression of a wide array of inflammatory genes.

Quantitative Data from Related Compounds

The following table summarizes the anti-inflammatory activity of compounds structurally related to this compound.

| Compound | Model/Assay | Target | Result | Reference |

| Methyl p-hydroxycinnamate | LPS-induced ARDS in mice | Inflammatory cell recruitment, TNF-α, IL-6, IL-1β | Significant suppression | [2] |

| Ethyl p-methoxycinnamate | Melanoma cells (B16F10-NFκB Luc2) | NF-κB activation | IC50 of 88.7 µM | |

| Ethyl p-methoxycinnamate | In vitro enzyme assay | Cyclooxygenase-1 (COX-1) | IC50 of 1.12 µM | [3] |

| Ethyl p-methoxycinnamate | In vitro enzyme assay | Cyclooxygenase-2 (COX-2) | IC50 of 0.83 µM | [3] |

Experimental Protocols

A common model to assess the anti-inflammatory potential of a compound is the carrageenan-induced paw edema model in rodents.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compound (e.g., ethyl p-methoxycinnamate) is administered orally at various doses (e.g., 100, 200, 400, 800 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[3]

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

This assay is used to determine the effect of a compound on the NF-κB signaling pathway.

-

Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., B16F10-NFκB-Luc2 melanoma cells) is used.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Cells are then treated with various concentrations of the test compound (e.g., ethyl p-methoxycinnamate) for a specified period.

-

Inflammation is induced by adding an agonist like TNF-α or LPS.

-

After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

-

Signaling Pathway Diagram

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the aging process and various diseases. Phenolic compounds are well-known for their antioxidant activities, and it is highly probable that this compound shares these properties.

Mechanistic Insights and Assays

The antioxidant activity of phenolic compounds can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Several in vitro assays are commonly used to evaluate antioxidant capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.

Furthermore, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes. It is plausible that this compound could exert its antioxidant effects, at least in part, by activating the Nrf2 pathway.

Quantitative Data from Related Compounds

The following table presents antioxidant data for compounds structurally related to this compound.

| Compound | Assay | Result | Reference |

| Dihydroferulic acid (HMPA) | DPPH radical scavenging | Superior to ferulic acid | [4] |

| Dihydroferulic acid (HMPA) | Anti-platelet activity | Superior to ferulic acid | [4] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | DPPH radical scavenging | Potent inhibition | [5] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Lipid peroxidation in rat brain homogenates | Potent inhibition | [5] |

Experimental Protocols

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

-

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.

-

Procedure:

-

Cells are seeded in a 96-well plate and incubated with the test compound and a fluorescent probe (e.g., DCFH-DA).

-

Oxidative stress is induced by adding a radical generator (e.g., AAPH).

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal, which is indicative of ROS scavenging.

-

Signaling Pathway Diagram

Anticancer Potential

Many phenolic compounds have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. The structural similarity of this compound to other bioactive cinnamic acid derivatives suggests its potential as an anticancer agent.

Mechanistic Insights from Related Compounds

Related compounds have been shown to exert cytotoxic effects on various cancer cell lines. For example, ethyl p-methoxycinnamate has been identified as an active anti-metastasis agent in melanoma cells, acting through the inhibition of the NF-κB pathway. Other methoxy-substituted cinnamic acid derivatives have also shown promising anticancer activities. The mechanisms likely involve the modulation of signaling pathways that control cell survival and proliferation, such as the Akt and MAPK pathways.

Quantitative Data from Related Compounds

The following table summarizes the cytotoxic activity of compounds structurally related to this compound against various cancer cell lines.

| Compound | Cell Line | Assay | Result (IC50) | Reference |

| Ethyl p-methoxycinnamate | Melanoma (B16F10-NFκB Luc2) | NF-κB Inhibition | 88.7 µM | |

| 4-hydroxy-3-methoxybenzoic acid methyl ester | Prostate cancer (LNCaP) | Proliferation | - | [6] |

| Dihydroferulic acid (HMPA) | - | - | - | - |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) and a non-cancerous control cell line are used.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Procedure:

-

Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI).

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Diagram

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of these diseases. The antioxidant and anti-inflammatory properties of phenolic compounds make them promising candidates for neuroprotection.

Mechanistic Insights from Related Compounds

Studies on related methoxy-substituted compounds have demonstrated neuroprotective effects in various experimental models. For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[5] This protection was associated with its antioxidant activity and the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.[5] Given these findings, it is plausible that this compound could also exert neuroprotective effects through similar mechanisms.

Quantitative Data from Related Compounds

The following table presents neuroprotective data for a structurally related compound.

| Compound | Model/Assay | Target | Result | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Glutamate-induced excitotoxicity in primary rat cortical cells | Cell viability | Significant protection at ≥ 30 µM | [5] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | NMDA-induced excitotoxicity in primary rat cortical cells | Cell viability | IC50 comparable to memantine | [5] |

Experimental Protocols

This assay assesses the ability of a compound to protect neurons from damage caused by excessive stimulation by the neurotransmitter glutamate (B1630785).

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

-

Procedure:

-

Cultured neurons are pre-treated with various concentrations of the test compound for a specific duration.

-

Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short period.

-

The glutamate-containing medium is then replaced with a fresh medium, and the cells are incubated for 24 hours.

-

Cell viability is assessed using the MTT assay or by counting viable neurons after staining with a live/dead cell stain.

-

An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.

-

While direct experimental evidence for the therapeutic applications of this compound is currently scarce, the substantial body of research on structurally related compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, anticancer, and neuroprotective agent. The likely mechanisms of action involve the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.

Future research should focus on systematically evaluating the biological activities of this compound using the experimental protocols outlined in this guide. In-depth studies are required to determine its specific molecular targets and to elucidate the precise signaling pathways it modulates. Furthermore, pharmacokinetic and toxicological studies will be essential to assess its drug-like properties and safety profile. The synthesis of derivatives of this compound could also lead to the discovery of more potent and selective therapeutic agents. The information compiled in this technical guide serves as a foundational resource for researchers and drug development professionals to unlock the therapeutic potential of this promising natural product.

References

- 1. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl p‑hydroxycinnamate exerts anti‑inflammatory effects in mouse models of lipopolysaccharide‑induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl p-Methoxyhydrocinnamate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for Methyl p-Methoxyhydrocinnamate (also known as Methyl 3-(4-methoxyphenyl)propanoate), CAS Number 15823-04-8. The information is compiled from various safety data sheets and chemical databases to assist in the safe use and management of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 194.23 g/mol .[1][2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

| Melting Point | 37-41 °C | [1][3] |

| Boiling Point | 120 °C | [1][3] |

| Flash Point | > 110 °C (>230.0 °F) - closed cup | [1][3] |

| Synonyms | Methyl 3-(4-methoxyphenyl)propanoate, Methyl p-methoxyphenylpropionate, 4-Methoxyhydrocinnamic acid methyl ester | [1][2] |

| CAS Number | 15823-04-8 | [1][2][3] |

| InChI Key | AKQLYAFBUYHFCK-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC(=O)CCc1ccc(OC)cc1 | [1][3] |

Hazard Identification and GHS Classification

The hazard classification for this compound is not consistently reported across all sources, indicating that its toxicological properties have not been thoroughly investigated. Some sources suggest potential hazards, while others do not classify it as hazardous.

| Hazard Statement | GHS Classification | Source(s) |

| Causes skin irritation | Skin Irrit. 2 | [4][5] |

| Causes serious eye irritation | Eye Irrit. 2A | [4][5] |

| May cause respiratory irritation | STOT SE 3 | [5][6] |

| Harmful if swallowed | Acute Tox. 4 | [4] |

It is crucial to handle this compound with care, assuming it may possess these potential hazards until more definitive data is available.

Toxicological Information

Detailed toxicological data for this compound is largely unavailable. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[4][6] No specific LD50 or LC50 values have been identified in the reviewed literature.

Handling and Storage

4.1 Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use in a well-ventilated area.[4]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1] For operations that may generate dust, a type N95 (US) dust mask is recommended.[3]

-

Wash hands thoroughly after handling.[5]

4.2 Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[7]

-

Storage class is typically 13 - Non Combustible Solids.[1][3]

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation develops. | [4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [4] |

Accidental Release Measures

-

Use personal protective equipment to avoid dust formation and contact with the substance.[4]

-

Sweep up the spilled material and shovel into a suitable, closed container for disposal.[4]

-

Prevent product from entering drains.[4]

-

Evacuate personnel to safe areas and ensure adequate ventilation.[4]

Potential Metabolic Pathways

While specific metabolic studies on this compound are not available, data from structurally related compounds, such as anisole (B1667542) (methoxybenzene), can provide insights into its potential metabolic fate. The p-methoxyphenyl group is a common feature, and its metabolism has been studied.[8][9] Potential metabolic reactions include O-demethylation and aromatic hydroxylation.

Caption: Potential metabolic pathways based on related compound data.

Experimental Protocols: A Generalized Workflow

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, a standard workflow for evaluating the safety of a new chemical entity is presented below. This generalized protocol outlines the typical steps involved in toxicological and safety pharmacology studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-甲氧基苯基)丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: GC-MS Analysis of Methyl p-methoxyhydrocinnamate in Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, making them a crucial area of research for new drug development. Among these compounds, Methyl p-methoxyhydrocinnamate, a phenylpropanoid derivative, has been identified in fungal species such as the blue stain fungus Ophiostoma crassivaginata[1]. Phenylpropanoids in fungi are synthesized through the shikimate and phenylalanine ammonia-lyase (PAL) pathways[2][3][4][5][6]. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be adaptable for the analysis of other similar aromatic compounds in fungal extracts.

Data Presentation

Quantitative analysis of this compound from fungal extracts is essential for understanding its production and potential biological significance. While publicly available quantitative data for this specific compound in fungi is limited, researchers can use the following template to structure their experimental results for clear comparison between different fungal species, culture conditions, or extraction methods.

Table 1: Quantitative Analysis of this compound in Fungal Extracts

| Fungal Species | Culture Medium | Growth Duration (days) | Extraction Solvent | This compound Concentration (µg/g of dry mycelium) |

| e.g., Ophiostoma crassivaginata | e.g., Potato Dextrose Broth | e.g., 21 | e.g., Ethyl Acetate (B1210297) | Data to be filled by the researcher |

| e.g., Fungal Isolate X | e.g., Czapek-Dox Broth | e.g., 21 | e.g., Dichloromethane (B109758) | Data to be filled by the researcher |

| e.g., Fungal Isolate Y | e.g., Potato Dextrose Broth | e.g., 28 | e.g., Ethyl Acetate | Data to be filled by the researcher |

Experimental Protocols

This section details the key experimental procedures for the analysis of this compound in fungal extracts.

Protocol 1: Fungal Culture and Mycelial Harvest

-

Fungal Inoculation and Growth:

-

Inoculate the desired fungal species (e.g., Ophiostoma crassivaginata) into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth.

-

Incubate the cultures at an appropriate temperature (typically 25-28°C) for a specified period (e.g., 21-30 days) under static or shaking conditions, depending on the optimal growth requirements for the fungus.

-

-

Mycelial Harvest:

-

After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a sterile filter paper (e.g., Whatman No. 1).

-

Wash the mycelial mat with sterile distilled water to remove any residual medium components.

-

Freeze-dry the mycelium to a constant weight and record the dry weight.

-

Grind the dried mycelium into a fine powder using a sterile mortar and pestle.

-

Protocol 2: Extraction of Secondary Metabolites

-

Solvent Extraction:

-

Weigh a known amount of the powdered fungal mycelium (e.g., 10 g).

-

Suspend the mycelial powder in a suitable organic solvent such as ethyl acetate or dichloromethane (e.g., 200 mL).

-

Perform the extraction by maceration with stirring for 24-48 hours at room temperature. Alternatively, use sonication for a shorter duration (e.g., 3 x 30 minutes).

-

Filter the extract to separate the mycelial debris.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration of the Extract:

-

Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.

-

The resulting crude extract should be stored at 4°C in a sealed vial until GC-MS analysis.

-

Protocol 3: GC-MS Analysis

-

Sample Preparation for GC-MS:

-

Dissolve a known amount of the crude fungal extract in a suitable volatile solvent (e.g., ethyl acetate or methanol) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

For quantitative analysis, prepare a series of standard solutions of authentic this compound in the same solvent at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

(Optional, for broader metabolite profiling) Derivatization: For the analysis of less volatile or polar compounds, a derivatization step using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or semi-polar capillary column suitable for the analysis of secondary metabolites, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Set the injector temperature to 250-280°C.

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio) with an injection volume of 1 µL.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An example program could be:

-

Initial temperature of 50-80°C, hold for 2 minutes.

-

Ramp at a rate of 5-10°C/min to a final temperature of 280-300°C.

-

Hold at the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C.

-

MS Transfer Line Temperature: 280-300°C.

-

Scan Range: m/z 40-600.

-

-

-

Data Analysis and Quantification:

-

Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

For quantification, construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the fungal extract by interpolating its peak area from the calibration curve.

-

Express the final concentration as µg of the compound per gram of dry fungal mycelium.

-

Visualization of Biosynthetic Pathway and Experimental Workflow

To aid in the understanding of the origin of this compound and the experimental process, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for Methyl 3-(4-methoxyphenyl)propionate. The data presented herein serves as a reference standard for the identification and characterization of this compound, which is a valuable intermediate in the synthesis of various organic molecules. The experimental protocol outlines the necessary steps for sample preparation and acquisition of high-quality NMR spectra.

Introduction

Methyl 3-(4-methoxyphenyl)propionate is a chemical compound with the molecular formula C₁₁H₁₄O₃. It is a methyl ester derivative of 3-(4-methoxyphenyl)propionic acid. Accurate structural elucidation and purity assessment are critical in chemical synthesis and drug development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the complete assignment of the ¹H and ¹³C NMR spectra of Methyl 3-(4-methoxyphenyl)propionate.

Data Presentation

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.12 | d | 2H | 8.6 | H-2, H-6 |

| 6.84 | d | 2H | 8.6 | H-3, H-5 |

| 3.79 | s | 3H | - | OCH₃ (aromatic) |

| 3.67 | s | 3H | - | OCH₃ (ester) |

| 2.89 | t | 2H | 7.6 | H-β |

| 2.61 | t | 2H | 7.6 | H-α |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 173.4 | C | C=O |

| 158.1 | C | C-4 |

| 132.9 | C | C-1 |

| 129.4 | CH | C-2, C-6 |

| 113.9 | CH | C-3, C-5 |

| 55.2 | CH₃ | OCH₃ (aromatic) |

| 51.5 | CH₃ | OCH₃ (ester) |

| 35.1 | CH₂ | C-β |

| 30.1 | CH₂ | C-α |

Experimental Protocols

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl 3-(4-methoxyphenyl)propionate for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Mandatory Visualization

Application Notes and Protocols for the Extraction of Methyl p-methoxyhydrocinnamate from Ophiostoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-methoxyhydrocinnamate is a secondary metabolite produced by certain species of the blue stain fungus Ophiostoma, such as Ophiostoma crassivaginata[1]. This document provides a detailed protocol for the cultivation of Ophiostoma spp., extraction of the target compound from liquid culture, and subsequent purification and analysis. The methodologies presented are based on established principles for the extraction of fungal secondary metabolites.

Data Presentation

The following table can be used to summarize quantitative data from the extraction and analysis of this compound.

| Sample ID | Ophiostoma Species | Culture Volume (L) | Crude Extract Yield (g) | Purified Compound Yield (mg) | Purity (%) by HPLC |

Experimental Protocols

Fungal Strain and Culture Conditions

This protocol outlines the steps for culturing Ophiostoma species for the production of secondary metabolites. Optimization of culture conditions such as media composition, pH, temperature, and incubation time may be required to maximize the yield of this compound[2][3][4][5].

Materials:

-

Ophiostoma sp. culture

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Yeast Extract-Malt Extract-Dextrose (ISP-2) broth or similar liquid medium[2]

-

Sterile distilled water

-

Incubator

-

Shaker incubator

Procedure:

-

Activation of Fungal Culture: Streak the Ophiostoma sp. culture onto a PDA plate and incubate at 25-30°C for 5-7 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the PDA plate, aseptically transfer a few agar plugs of the fungal mycelium into a flask containing 100 mL of sterile liquid medium.

-

Incubation: Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 3-5 days to generate a homogenous seed culture.

-

Large-Scale Culture: Inoculate a larger volume of the liquid production medium with the seed culture (e.g., 10 mL of seed culture per 1 L of production medium).

-

Production Phase: Incubate the large-scale culture at 25-30°C on a rotary shaker at 150 rpm for 7-14 days. The optimal incubation time for maximum metabolite production should be determined empirically.

Extraction of this compound

This protocol describes the extraction of the target compound from the liquid culture broth. Fungal secondary metabolites are often extracted from both the mycelia and the culture broth[6].

Materials:

-

Ophiostoma liquid culture

-

Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent (e.g., chloroform)[7]

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Whatman No. 1 filter paper

Procedure:

-

Separation of Mycelia and Culture Broth: Separate the fungal mycelia from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

-

Solvent Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted secondary metabolites.

-

Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.

-

Pooling and Drying: Pool all the ethyl acetate extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentration: Evaporate the solvent from the dried extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification and Analysis

The crude extract can be purified using chromatographic techniques to isolate this compound. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the identification and quantification of the purified compound[8][9][10].

Materials:

-

Crude extract

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates

-

HPLC system with a suitable column (e.g., C18)

-

GC-MS system

-

Reference standard of this compound

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing the target compound based on the TLC analysis.

-

-

Purity Assessment and Identification:

-

Analyze the purified fractions by HPLC to determine the purity of this compound.

-

Confirm the identity of the compound by comparing its retention time and mass spectrum with a reference standard using GC-MS.

-

Visualizations

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Ophiostoma.

Caption: Workflow for the extraction and analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. researchgate.net [researchgate.net]

- 8. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Methyl p-Methoxyhydrocinnamate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl p-methoxyhydrocinnamate, also known as Methyl 3-(4-methoxyphenyl)propanoate, is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenylpropionate backbone, is a key component in a number of active pharmaceutical ingredients (APIs), particularly in the class of antidiabetic drugs known as glinides. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the preparation of key precursors for drugs such as Nateglinide.

Chemical Properties and Significance

This compound is a derivative of hydrocinnamic acid. The presence of the methoxy (B1213986) group and the ester functionality allows for a variety of chemical transformations, making it a versatile building block. The primary application discussed herein involves its hydrolysis to p-methoxyhydrocinnamic acid, which can then be coupled with other molecules to form more complex drug substances.

Application: Intermediate for the Synthesis of Glinide Antidiabetic Agents

Glinides are a class of oral antidiabetic drugs that stimulate insulin (B600854) secretion from the pancreas. A key structural motif in some of these drugs is a substituted phenylpropionic acid derivative. This compound can serve as a precursor to this essential moiety. The overall synthetic strategy involves two main steps:

-

Hydrolysis: The methyl ester group of this compound is hydrolyzed to a carboxylic acid to yield p-methoxyhydrocinnamic acid.

-

Amide Coupling: The resulting p-methoxyhydrocinnamic acid is then coupled with a suitable amine-containing fragment, such as an amino acid derivative, to form the final drug scaffold or a late-stage intermediate.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound to p-Methoxyhydrocinnamic Acid

This protocol describes the conversion of this compound to p-methoxyhydrocinnamic acid via alkaline hydrolysis.

Materials:

-

This compound

-

Methanol (B129727) (MeOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (B109758) (CH2Cl2)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in methanol.

-

Addition of Base: Prepare a solution of sodium hydroxide (1.5 to 2.0 equivalents) in deionized water and add it to the methanolic solution of the ester.

-

Hydrolysis Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with deionized water and wash with dichloromethane to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of p-methoxyhydrocinnamic acid should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to obtain p-methoxyhydrocinnamic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Quantitative Data Summary (Hydrolysis)

| Parameter | Value | Reference/Comment |

| Starting Material | This compound | - |

| Reagents | Sodium Hydroxide, Methanol, Water, HCl | - |

| Reaction Time | 2 - 4 hours | Monitored by TLC |

| Reaction Temperature | Reflux | ~65 °C for Methanol |